

In-Depth Technical Guide: Acethion (CAS Number 919-54-0)

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Compound of Interest

Compound Name:	Acethion
CAS No.:	919-54-0
Cat. No.:	B1207489

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acethion, with the CAS number 919-54-0, is an organophosphate insecticide.[1] Belonging to the class of thioether compounds, it functions as a non-systemic acetylcholinesterase (AChE) inhibitor.[1] This technical guide provides a comprehensive overview of **Acethion**, including its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies. The information is intended to support research, scientific investigation, and drug development activities related to this compound.

Chemical and Physical Properties

Acethion is chemically identified as S-[(ethoxycarbonyl)methyl] O,O-diethyl phosphorodithioate or ethyl [(diethoxyphosphinothioyl)thio]acetate.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Acethion**

Property	Value	Reference
CAS Number	919-54-0	[1]
Molecular Formula	C8H17O4PS2	[1]
Molecular Weight	272.32 g/mol	[1]
IUPAC Name	S-[(ethoxycarbonyl)methyl] O,O-diethyl phosphorodithioate	[1]
Synonyms	Acethione, Ethoxyphos	[1]
Appearance	Not specified in provided results	
Solubility	Moderately soluble in water	[1]
Volatility	Highly volatile	[1]

Synthesis of Acethion

Synthesis Pathway

Acethion is commercially synthesized through the esterification of mercaptoacetic acid with O,O-diethyl phosphorodithioate.[1] The reaction involves the formation of ethyl 2-(diethoxyphosphinothioylthio)acetate under controlled conditions.[1]

Experimental Protocol

A general, detailed experimental protocol for the synthesis of **Acethion**, based on the available information, is as follows:

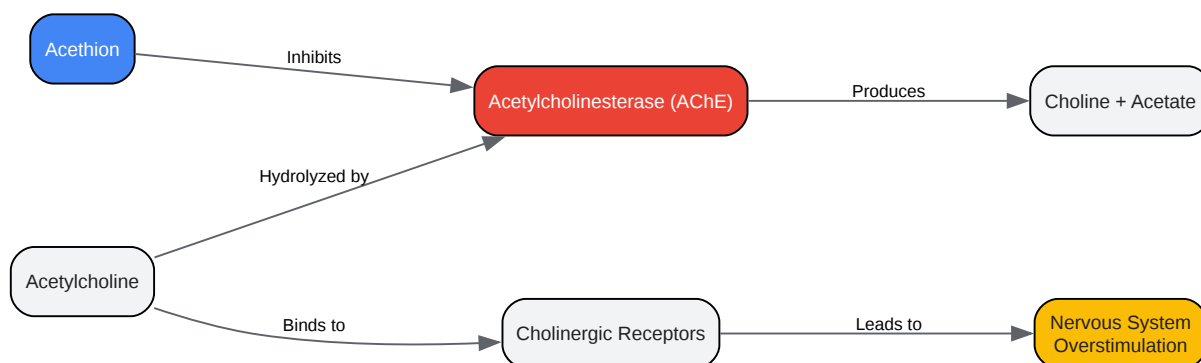
- Reactants:
 - Mercaptoacetic acid ethyl ester
 - O,O-diethyl phosphorodithioic chloride
 - An organic solvent (e.g., toluene or dichloromethane)

- A base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.[1]
- Procedure: a. Dissolve mercaptoacetic acid ethyl ester in the chosen organic solvent within a reaction vessel. b. Slowly add O,O-diethyl phosphorodithioic chloride to the solution while maintaining a low to moderate temperature to preserve the integrity of the organophosphorus structure.[1] c. Concurrently, add triethylamine to the reaction mixture to neutralize the hydrochloric acid that is formed during the reaction.[1] d. Stir the reaction mixture for a specified period under controlled temperature to ensure the completion of the esterification process. e. After the reaction is complete, the mixture is typically washed with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. f. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate). g. The solvent is removed under reduced pressure to yield the crude **Acethion** product. h. Further purification can be achieved through techniques such as distillation or chromatography.

Mechanism of Action and Signaling Pathways

As an organophosphate insecticide, **Acethion**'s primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.

The inhibition of AChE by **Acethion** leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system in target organisms.



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Caption: Mechanism of **Acethion** as an Acetylcholinesterase Inhibitor.

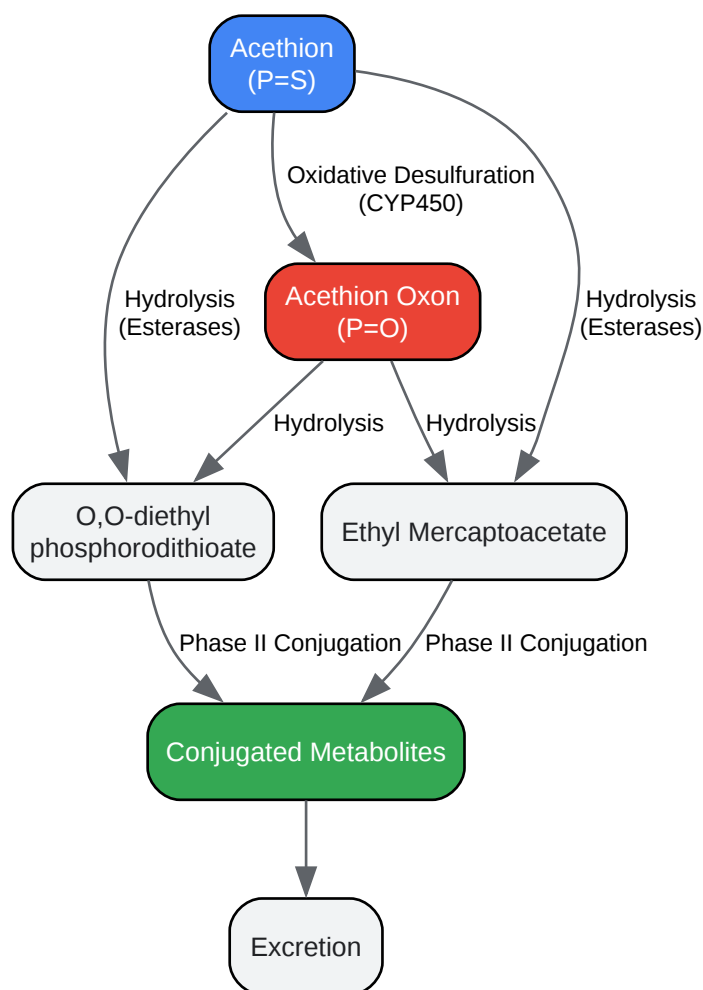
Metabolism

Specific metabolic pathways for **Acethion** in mammals are not well-documented in the available literature. However, based on the general metabolism of organophosphorus pesticides, a probable metabolic fate for **Acethion** can be proposed. The metabolism likely involves two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: This phase typically involves oxidation, hydrolysis, and reduction reactions. For **Acethion**, key transformations would likely include:

- Oxidative Desulfuration: Conversion of the thiono ($P=S$) group to the more toxic oxon ($P=O$) form by cytochrome P450 enzymes.
- Hydrolysis: Cleavage of the ester linkages by esterases, leading to the formation of O,O-diethyl phosphorodithioate and ethyl mercaptoacetate.

Phase II Metabolism: The metabolites from Phase I are often conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. This can involve conjugation with glutathione, glucuronic acid, or sulfate.



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Caption: Proposed Metabolic Pathway of **Acethion**.

Toxicological Profile

Acethion is classified as moderately toxic to mammals and is a known neurotoxin.[1] Quantitative toxicological data, such as LD50 and IC50 values, are crucial for risk assessment. A summary of available data is provided in Table 2.

Table 2: Toxicological Data for **Acethion**

Parameter	Value	Species	Route	Reference
LD50 (Oral)	Data not available in search results	Rat	Oral	
IC50 (AChE)	Data not available in search results	-	-	

Note: Specific LD50 and IC50 values for **Acethion** were not found in the provided search results. The table is structured for future data insertion.

Analytical Methodology

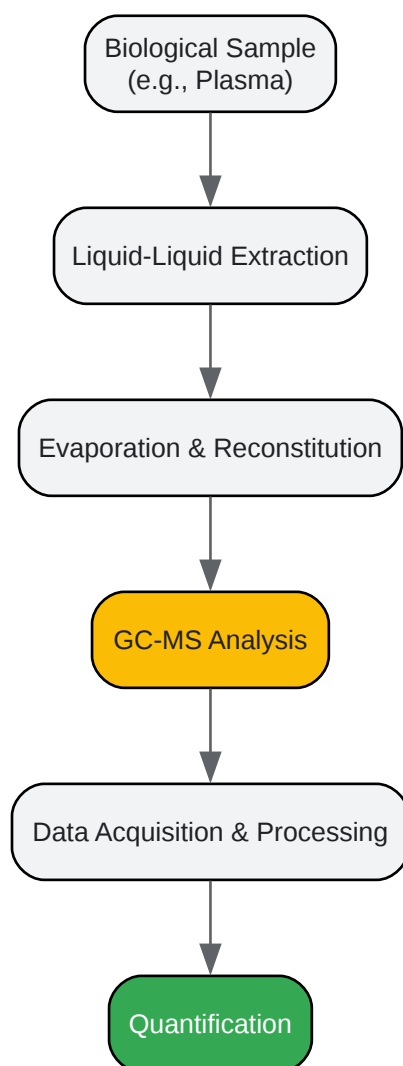
The analysis of **Acethion** in biological and environmental samples is typically performed using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of organophosphate pesticides.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of organophosphate pesticides like **Acethion** in a biological matrix (e.g., blood plasma).

- Sample Preparation (Extraction): a. To 1 mL of plasma, add an internal standard. b. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane). c. Vortex the mixture and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
- GC-MS Conditions:
 - Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
 - Injector: Splitless mode.

- Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of **Acethion**.



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Caption: General Workflow for **Acethion** Analysis by GC-MS.

Environmental Fate

Information regarding the environmental degradation of **Acethion** is limited.[1] As an organophosphate pesticide, its fate in the environment is influenced by processes such as hydrolysis, photolysis, and microbial degradation. The high volatility of **Acethion** suggests that atmospheric transport may play a role in its environmental distribution.[1]

Conclusion

Acethion is a moderately toxic organophosphate insecticide that functions by inhibiting acetylcholinesterase. This guide has provided an overview of its chemical properties, a general synthesis protocol, its mechanism of action, a proposed metabolic pathway, and a general analytical methodology. It is important to note that specific quantitative toxicological data and detailed environmental fate studies for **Acethion** are not readily available in the public domain. Further research is required to fully characterize the toxicological and environmental profile of this compound.

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References

- 1. Acethion (Ref: ENT 25650) [sitem.herts.ac.uk]
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